molecular formula C13H18N2O4 B12617966 Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate CAS No. 919772-97-7

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate

Cat. No.: B12617966
CAS No.: 919772-97-7
M. Wt: 266.29 g/mol
InChI Key: ODMISTBACUAONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, a carbamoyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxyphenoxy)acetate. This intermediate is then reacted with 2-aminoethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate: Similar structure but with a different position of the carbamoyl group.

    N-(2-Hydroxyethyl)carbamic acid tert-butyl ester: Contains a carbamoyl group and an ethyl ester but lacks the phenoxy group.

Uniqueness

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

919772-97-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-[2-(2-aminoethylcarbamoyl)phenoxy]acetate

InChI

InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-6-4-3-5-10(11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17)

InChI Key

ODMISTBACUAONC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.